

discovery and development of EPZ-719

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An In-Depth Technical Guide to the Discovery and Development of EPZ-719

Introduction

EPZ-719 is a first-in-class, potent, and highly selective small-molecule inhibitor of SET domain-containing protein 2 (SETD2).[1][2] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional elongation and alternative splicing.[1][3] Identified as a potential therapeutic target in hematological malignancies like multiple myeloma, SETD2's role in cancer prompted the development of inhibitors to probe its biology and validate it as a target.[1][2] **EPZ-719** emerged from a dedicated discovery campaign as a tool compound with properties suitable for robust in vitro and in vivo preclinical studies.[1][4]

Discovery and Optimization Pathway

The discovery of **EPZ-719** was a systematic process involving high-throughput screening, hit validation, and extensive optimization.[1]

- Initial Screening: The process began with a high-throughput screening of a proprietary, histone methyltransferase-biased compound library developed by Epizyme.[1][4]
- Hit Identification: This campaign identified initial leads based on a 2-amidoindole core.[1]
 Two hits, designated Hit 1 and Hit 2, were confirmed in a biochemical assay with IC50 values of 166 μM and 22.1 μM, respectively.[1][3]

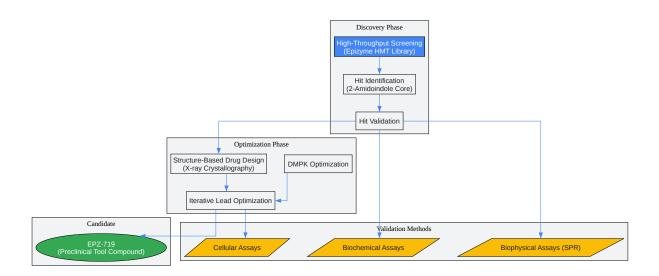






- Hit Validation: Further validation confirmed that these compounds were true, reversible inhibitors of SETD2.[1][3] Mechanistic studies revealed an uncompetitive mode of inhibition with respect to the cofactor S-adenosylmethionine (SAM) and a noncompetitive mode with respect to the peptide substrate.[1][3] Binding was also confirmed biophysically using Surface Plasmon Resonance (SPR).[5]
- Lead Optimization: A structure-based drug design (SBDD) approach, guided by X-ray cocrystal structures, was employed for lead optimization.[1][2] This effort was coupled with the
 optimization of drug metabolism and pharmacokinetic (DMPK) properties to develop a
 compound suitable for in vivo studies.[1][2] This iterative process led from the initial indole
 series to a more potent diamine series, which ultimately yielded EPZ-719.[5]





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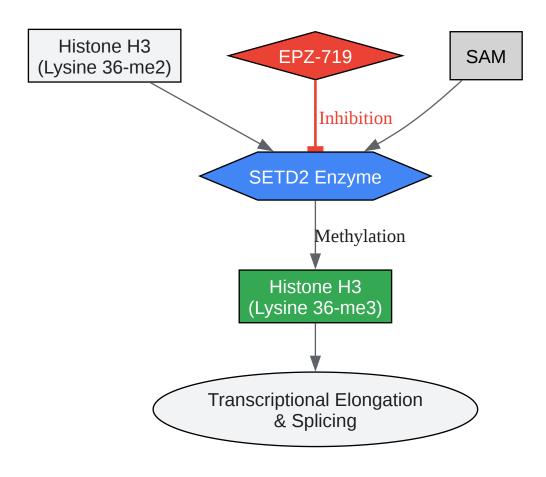
Figure 1: Drug discovery workflow leading to **EPZ-719**.

Mechanism of Action

EPZ-719 functions by directly inhibiting the enzymatic activity of SETD2. This inhibition prevents the transfer of a methyl group from the cofactor SAM to histone H3 lysine 36, thereby



blocking the formation of the H3K36me3 mark. The loss of this epigenetic mark disrupts downstream cellular processes that rely on it, such as transcriptional regulation and DNA repair, ultimately leading to anti-proliferative effects in susceptible cancer cells.[1][6]



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